molecular formula C20H26N2O4S B4388860 N-(3,4-dimethylphenyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide

N-(3,4-dimethylphenyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide

Cat. No. B4388860
M. Wt: 390.5 g/mol
InChI Key: RCWGLDSQPBWSBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide, commonly known as DPMA, is a synthetic compound that has gained attention in the scientific community due to its potential as a pharmacological tool. DPMA belongs to the family of sulfonyl-containing compounds, which have been extensively studied for their therapeutic properties.

Mechanism of Action

The mechanism of action of DPMA is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. DPMA has been shown to inhibit the activity of enzymes involved in inflammation and pain, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). DPMA has also been shown to modulate the activity of ion channels and receptors involved in pain and neurological disorders, such as the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects
DPMA has been shown to have a variety of biochemical and physiological effects on cells and tissues. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α), and to decrease the activity of inflammatory enzymes, such as COX-2 and PLA2. DPMA has also been shown to modulate the activity of ion channels and receptors involved in pain and neurological disorders, such as the NMDA receptor. Additionally, DPMA has been shown to have antitumor activity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

DPMA has several advantages as a pharmacological tool for scientific research. It is a synthetic compound that can be easily synthesized in high yields and purity. It has been extensively studied for its pharmacological properties, making it a well-characterized compound. Additionally, DPMA has been shown to have a variety of effects on biological systems, making it a versatile tool for studying different biological processes.
However, there are also some limitations to using DPMA in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, DPMA has not been extensively studied in vivo, so its effects in animal models and humans are not well characterized. Finally, DPMA may have off-target effects on other signaling pathways, which can complicate interpretation of results.

Future Directions

There are several future directions for research on DPMA. First, further studies are needed to fully understand its mechanism of action and how it modulates different signaling pathways in cells. Second, studies are needed to determine the efficacy of DPMA in animal models and humans for different disease states, such as neurological disorders and cancer. Finally, further optimization of the synthesis of DPMA may lead to the development of more potent and selective compounds with improved pharmacological properties.

Scientific Research Applications

DPMA has been studied extensively for its potential as a pharmacological tool. It has been shown to have a variety of effects on biological systems, including anti-inflammatory, analgesic, and antitumor activities. DPMA has also been studied for its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, DPMA has been shown to have potential as a tool for studying the role of sulfonyl-containing compounds in biological systems.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-13(2)22-27(24,25)18-8-9-19(16(5)11-18)26-12-20(23)21-17-7-6-14(3)15(4)10-17/h6-11,13,22H,12H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWGLDSQPBWSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dimethylphenyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide
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